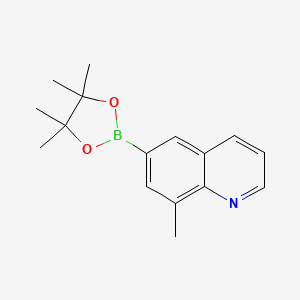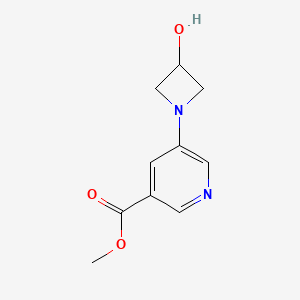
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of nicotinic acid and contains a hydroxyazetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediatesThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine derivatives.
Applications De Recherche Scientifique
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets in biological systems. The hydroxyazetidine moiety can interact with enzymes and receptors, potentially modulating their activity. The nicotinate part of the molecule may also contribute to its biological effects by influencing metabolic pathways related to nicotinic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl nicotinate
- Methyl 2-(3-hydroxyazetidin-1-yl)-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the presence of both the hydroxyazetidine and nicotinate moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 5-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-8(4-11-3-7)12-5-9(13)6-12/h2-4,9,13H,5-6H2,1H3 |
Clé InChI |
LGMCQQDXYDGWAF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CN=C1)N2CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
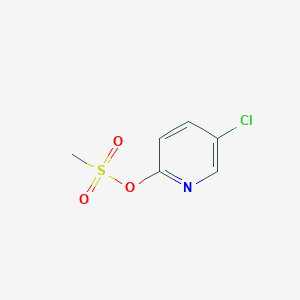
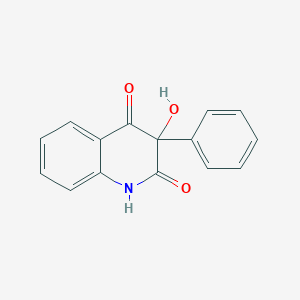

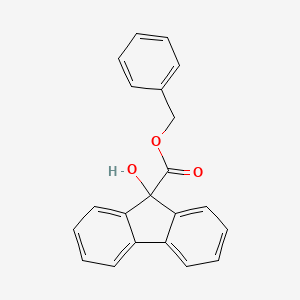
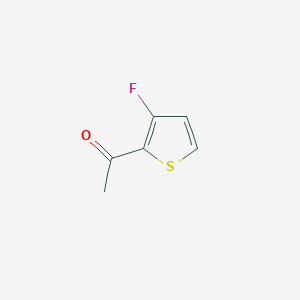
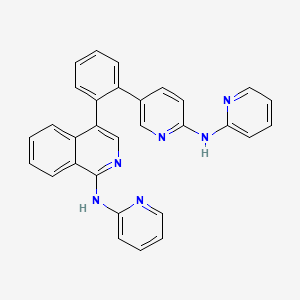

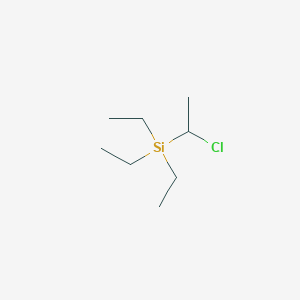
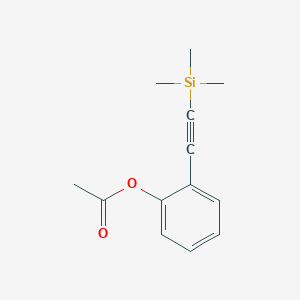

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)

